molecular formula C21H21NO6S2 B4297390 N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide

N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide

Cat. No. B4297390
M. Wt: 447.5 g/mol
InChI Key: OWLFUCOEVUSDEJ-UHFFFAOYSA-N
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Description

N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide, also known as HDMP, is a sulfonamide derivative that has been used in scientific research for its potential therapeutic applications. It is a white crystalline powder that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of various enzymes and cytokines involved in these processes. N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has also been shown to inhibit the proliferation of cancer cells, induce apoptosis, and regulate the immune system.

Advantages and Limitations for Lab Experiments

N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide also has a short half-life, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide. One of the potential areas of research is to investigate the use of N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Another area of research is to develop novel formulations of N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide that can improve its solubility and bioavailability. Furthermore, the mechanism of action of N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide needs to be further elucidated to understand its full therapeutic potential.

Scientific Research Applications

N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory activities. N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and regulate the immune system.

properties

IUPAC Name

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-14-15(2)21(23)20(29(24,25)17-7-5-4-6-8-17)13-19(14)22-30(26,27)18-11-9-16(28-3)10-12-18/h4-13,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLFUCOEVUSDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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